1-(2-Bromo-4-chloro-5-fluorophenyl)ethanone
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Overview
Description
1-(2-Bromo-4-chloro-5-fluorophenyl)ethanone is an organic compound with the molecular formula C8H5BrClFO It is a derivative of acetophenone, where the phenyl ring is substituted with bromine, chlorine, and fluorine atoms
Preparation Methods
The synthesis of 1-(2-Bromo-4-chloro-5-fluorophenyl)ethanone typically involves the halogenation of acetophenone derivatives. One common method is the bromination of 1-(2-chloro-5-fluorophenyl)ethanone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often use automated systems to precisely control the addition of reagents and the temperature of the reaction mixture.
Chemical Reactions Analysis
1-(2-Bromo-4-chloro-5-fluorophenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation with potassium permanganate can yield a carboxylic acid.
Scientific Research Applications
Mechanism of Action
The mechanism by which 1-(2-Bromo-4-chloro-5-fluorophenyl)ethanone exerts its effects depends on its specific application. In biological systems, the compound may act as an inhibitor of enzymes or receptors by binding to their active sites. The halogen atoms on the phenyl ring can enhance binding affinity through halogen bonding interactions with target proteins .
In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the halogen substituents, which can stabilize reaction intermediates and facilitate various transformations .
Comparison with Similar Compounds
1-(2-Bromo-4-chloro-5-fluorophenyl)ethanone can be compared with other halogenated acetophenone derivatives, such as:
1-(2-Bromo-4-fluorophenyl)ethanone: Lacks the chlorine substituent, which may result in different reactivity and binding properties.
1-(2-Chloro-4-fluorophenyl)ethanone: Lacks the bromine substituent, which can affect its chemical behavior and applications.
1-(2-Bromo-4-chloro-5-methylphenyl)ethanone: Contains a methyl group instead of a fluorine atom, which can influence its physical and chemical properties.
Properties
IUPAC Name |
1-(2-bromo-4-chloro-5-fluorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClFO/c1-4(12)5-2-8(11)7(10)3-6(5)9/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NISWFNAYBIQSSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1Br)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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